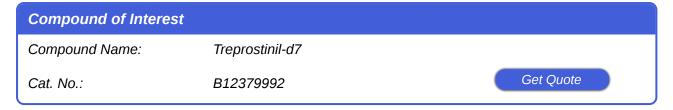


## RP-HPLC method for estimation of Treprostinil and its deuterated form

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An RP-HPLC Method for the Estimation of Treprostinil

### **Application Note and Protocol**

This document provides a comprehensive guide for the quantitative determination of Treprostinil in bulk drug and pharmaceutical dosage forms using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Audience: This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Treprostinil.

#### Introduction

Treprostinil is a synthetic analog of prostacyclin used for the treatment of pulmonary arterial hypertension. It works by dilating blood vessels and inhibiting platelet aggregation.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Treprostinil formulations. This document details a robust RP-HPLC method for the estimation of Treprostinil.

It is important to note that while this RP-HPLC method is suitable for quantifying total Treprostinil, it is not designed to separate or independently quantify deuterated forms of Treprostinil from the non-deuterated form. Due to their identical chemical structures and polarities, deuterated and non-deuterated analogs will co-elute under standard RP-HPLC conditions. For the specific quantification of deuterated forms, a mass spectrometry-based



method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. [4]

# **Experimental Protocol Materials and Reagents**

- · Treprostinil reference standard
- HPLC grade acetonitrile
- HPLC grade methanol
- Ortho-phosphoric acid (analytical grade)
- Potassium dihydrogen phosphate (analytical grade)
- · HPLC grade water

#### Instrumentation

- HPLC system with a UV or PDA detector
- Analytical balance
- · pH meter
- Sonicator
- 0.45 µm membrane filters

#### **Chromatographic Conditions**

The following table summarizes the optimized chromatographic conditions for the analysis of Treprostinil, based on a review of established methods.[5]



Parameter	Condition
Column	C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 μm)
Mobile Phase	Varies by method. Common mobile phases include: A) Methanol: 0.1% Ortho-phosphoric acid (20:80 v/v) B) 0.01N KH2PO4 buffer: Acetonitrile (60:40 v/v) C) Methanol: Acetonitrile: Water (35:35:30 v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	223 nm or 224 nm
Run Time	Approximately 6 minutes

#### **Preparation of Solutions**

- 2.4.1. Mobile Phase Preparation (Example: 0.01N KH2PO4 buffer: Acetonitrile)
- Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 0.01N solution. Adjust the pH to a suitable level (e.g., 4.0) using ortho-phosphoric acid.
- Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v).
- Degassing: Degas the mobile phase by sonicating for 10-15 minutes or by using an online degasser.
- 2.4.2. Standard Stock Solution Preparation (1000 µg/mL)
- Accurately weigh about 10 mg of Treprostinil reference standard.
- Transfer it to a 10 mL volumetric flask.



- Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
- Make up the volume to 10 mL with the mobile phase.
- 2.4.3. Working Standard Solution Preparation (100 μg/mL)
- Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.
- Dilute to the mark with the mobile phase to obtain a concentration of 100 μg/mL.

#### Sample Preparation (from Pharmaceutical Dosage Form)

- For liquid dosage forms, accurately pipette a volume equivalent to 10 mg of Treprostinil into a 10 mL volumetric flask. For solid dosage forms, weigh and finely powder a number of units, and transfer a quantity of powder equivalent to 10 mg of Treprostinil into a 10 mL volumetric flask.
- Add approximately 7 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction.
- Make up the volume to 10 mL with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter.
- Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100  $\mu g/mL$ .

### **Method Validation Summary**

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The validation parameters are summarized below.



Validation Parameter	Typical Results
Linearity Range	10-60 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98-102%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	~0.11 - 0.691 μg/mL
Limit of Quantification (LOQ)	~0.33 - 2.093 μg/mL
System Suitability	Tailing factor < 2.0, Theoretical plates > 2000

#### **Data Presentation**

The following tables present a summary of quantitative data from various published methods for the estimation of Treprostinil.

Table 1: Chromatographic Conditions from Different Studies



Reference	Column	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	Retention Time (min)
Heritage Research Journal	Phenomenex C18 (250x4.6mm, 5µm)	Methanol: ACN: Water (35:35:30)	0.9	Not Specified	3.064
AJRCPS	Phenomenex Luna C18 (250x4.6mm, 5µm)	Methanol: 0.1% OPA (20:80)	1.0	223	3.06
W J Pharm Sci (Ghadage et al.)	ZORBAX Eclipse XDB- C18 (150x4.6mm, 5µm)	0.1% OPA: Methanol (60:40)	1.2	288	Not Specified
W J Pharm Sci (Ahmed)	Agilent C18 (250x4.6mm, 5μm)	0.01N KH2PO4: ACN (60:40)	1.0	224	Not Specified
ACS Omega	Express C18 (150x4.6mm, 5µm)	0.01N KH2PO4: Diluent (36.35:63.35)	1.04	276	2.579

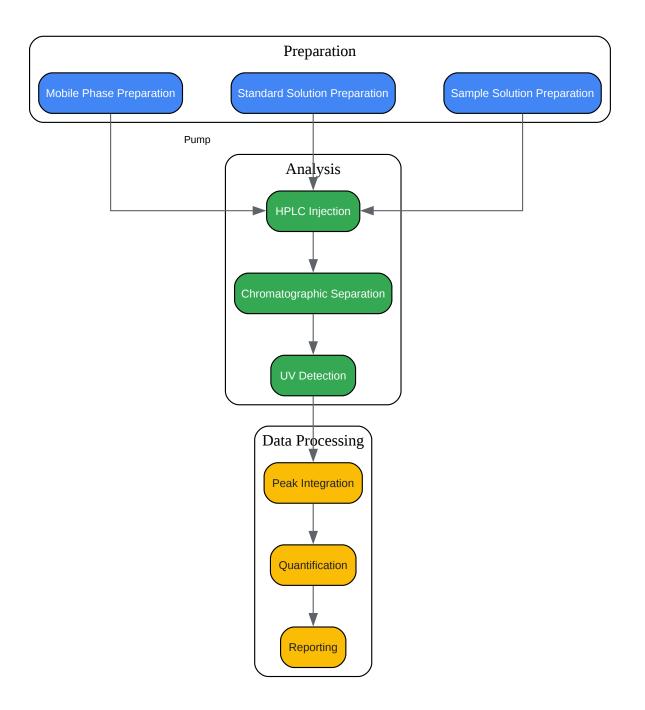
Table 2: Validation Parameters from Different Studies



Reference	Linearity Range (µg/mL)	r²	LOD (μg/mL)	LOQ (μg/mL)
Heritage Research Journal	10-60	Not Specified	Not Specified	Not Specified
AJRCPS	10-60	0.9995	0.691	2.093
W J Pharm Sci (Ghadage et al.)	2.5-15	0.999	Not Specified	Not Specified
W J Pharm Sci (Ahmed)	25-150% of spec.	0.999	0.11	0.33

## Visualizations Experimental Workflow



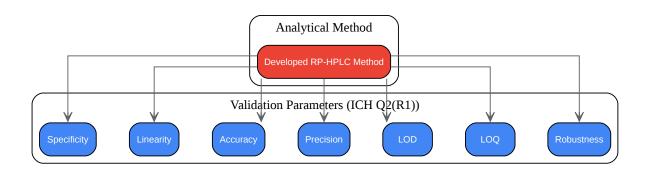


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Caption: Experimental workflow for the RP-HPLC analysis of Treprostinil.



#### **Logical Relationship for Method Validation**



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Caption: Relationship between the analytical method and its validation parameters.

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